molecular formula C7H10N2O2S B1363538 4,6-Dimethoxy-2-methylthiopyrimidine CAS No. 90905-46-7

4,6-Dimethoxy-2-methylthiopyrimidine

Cat. No.: B1363538
CAS No.: 90905-46-7
M. Wt: 186.23 g/mol
InChI Key: URSYQIBBJXLQBW-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-methylthiopyrimidine is an organic compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . It is characterized by its two methoxy groups at the 4 and 6 positions and a methylthio group at the 2 position on the pyrimidine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethoxy-2-methylthiopyrimidine can be synthesized through nucleophilic substitution. One efficient method involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide, yielding the desired product with a high yield of 95.6% . Another method involves the oxidation of this compound using hydrogen peroxide in the presence of sodium tungstate dihydrate, resulting in 4,6-dimethoxy-2-methylsulfonylpyrimidine .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reagent concentrations to achieve consistent results.

Chemical Reactions Analysis

Scientific Research Applications

4,6-Dimethoxy-2-methylthiopyrimidine is a valuable compound in scientific research due to its versatility. It is used in:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-methylthiopyrimidine involves its interaction with specific molecular targets. The compound’s methoxy and methylthio groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethoxy-2-methylthiopyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various derivatives and its applications in multiple fields.

Properties

IUPAC Name

4,6-dimethoxy-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSYQIBBJXLQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372619
Record name 4,6-Dimethoxy-2-methylthiopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90905-46-7
Record name 4,6-Dimethoxy-2-methylthiopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 162.8 grams (0.832 mole) of 4,6-dichloro-2-methylthiopyrimidine in 325 mL of methanol was cooled to 15° C., and 419 mL (1.83 mole) of sodium methoxide (25% in methanol) was added dropwise at a rate to maintain the reaction mixture temperature below 20° C. Upon completion of the addition, which required 45 minutes, the reaction mixture was allowed to warm to ambient temperature where it was stirred for 18 hours. After this time the reaction mixture was concentrated under reduced pressure to a residual solid. The solid was dissolved in 850 mL of ethyl acetate. The solution was washed with one 500 mL portion and two 200 mL portions of water, and then with one 200 mL portion of an aqueous solution saturated with sodium chloride. The aqueous washes were combined and extracted with one 350 mL portion of ethyl acetate. The ethyl acetate extract was then washed with one 150 mL portion of an aqueous solution saturated with sodium chloride. The ethyl acetate layers and extracts were combined and dried with magnesium sulfate. The mixture was filtered, and the filtrate was concentrated under reduced pressure to yield 155.0 grams of 4,6-dimethoxy-2-methylthiopyrimidine, which solidified upon standing; m.p. 50°-52° C. The reaction was repeated several times.
Quantity
162.8 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
419 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the environmental advantages of the new synthesis method for 4,6-dimethoxy-2-methylthiopyrimidine described in the research?

A1: The traditional synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine, which utilizes this compound as a key intermediate, involves the use of highly toxic dimethylsulfate and corrosive phosphorus oxychloride. [] These chemicals pose significant environmental risks. The new method described in the research replaces dimethylsulfate with chloromethane as a methylating agent. [] This substitution offers several environmental advantages:

  • Simplified Process: The new synthesis shortens the reaction to two steps, potentially reducing energy consumption and waste generation. []

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